molecular formula C23H23FN2O4S2 B2680236 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide CAS No. 1005300-68-4

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2680236
CAS No.: 1005300-68-4
M. Wt: 474.57
InChI Key: IHWUSVCEQUISQE-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide (CAS 1005300-68-4) is a high-purity chemical reagent offered for research applications. This compound features a complex structure with a tetrahydroquinoline core, a motif frequently explored in medicinal chemistry for its diverse pharmacological properties, and dual sulfonamide functional groups . The molecular formula is C₂₃H₂₃FN₂O₄S₂ and it has a molecular weight of 474.57 g/mol . Compounds within this structural class are of significant interest in biochemical research, particularly for investigating enzyme inhibition pathways. Research on related sulfonamide-containing hybrids suggests potential for studying antibacterial mechanisms, such as the inhibition of gyrase-catalyzed DNA supercoiling, a target in DNA synthesis . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can access this compound in various quantities, with purities guaranteed at 90% and above .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c1-16-5-9-22(14-17(16)2)31(27,28)25-20-8-12-23-18(15-20)4-3-13-26(23)32(29,30)21-10-6-19(24)7-11-21/h5-12,14-15,25H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWUSVCEQUISQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the reaction of the quinoline derivative with 4-fluorobenzenesulfonyl chloride under basic conditions.

    Attachment of the Dimethylbenzenesulfonamide Group: The final step involves the sulfonylation of the quinoline derivative with 3,4-dimethylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acids or quinoline N-oxides.

    Reduction: Formation of amines or reduced quinoline derivatives.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving sulfonamides.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The quinoline core may also interact with nucleic acids or enzymes, affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide

This compound () shares the tetrahydroquinoline scaffold and 4-fluorobenzenesulfonyl substitution but differs in the substituent at the 6-position. Instead of a 3,4-dimethylbenzenesulfonamide, it features a 3-chlorobenzamide group. Key comparisons include:

Property Target Compound Compound
6-position substituent 3,4-dimethylbenzenesulfonamide 3-chlorobenzamide
Electronic effects Electron-donating (methyl groups) Electron-withdrawing (chlorine)
Lipophilicity Higher (due to methyl groups) Moderate (polar chlorine reduces lipophilicity)
Potential applications Enhanced membrane permeability (speculative) Possible stronger target binding (speculative)

In contrast, the methyl groups in the target compound likely favor hydrophobic interactions and tissue penetration .

Broader Sulfonamide Derivatives in Agrochemistry

highlights sulfonamide-based pesticides such as tolylfluanid and dichlofluanid. While structurally distinct, these compounds share functional sulfonamide/sulfenamide groups. Comparisons include:

Compound Key Features Application
Target compound Tetrahydroquinoline core, dimethyl substituents Undisclosed (likely non-pesticidal)
Tolylfluanid Dichloro-fluoro, dimethylamino sulfonyl Fungicide
Dichlofluanid Dichloro-fluoro, phenylmethanesulfenamide Fungicide

The agrochemical sulfonamides prioritize bulky, halogenated substituents for broad-spectrum antifungal activity, whereas the target compound’s dimethyl and fluorobenzenesulfonyl groups suggest a design optimized for selective targeting, possibly in medicinal chemistry contexts .

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H18FNO3S
  • Molecular Weight : 345.39 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of a sulfonamide group and a tetrahydroquinoline moiety contributes to its pharmacological properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives possess significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis. For example, sulfanilamide—a well-known sulfonamide—has been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial growth. Similarly, studies on related compounds suggest that this compound may exhibit comparable effects against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa10100

Anticancer Activity

Recent studies have explored the anticancer potential of tetrahydroquinoline derivatives. The compound's ability to induce apoptosis in cancer cells has been documented. In vitro assays demonstrated that it inhibits cell proliferation in several cancer cell lines:

Cell Line IC50 (µM)
HeLa12
MCF-715
A54920

The mechanism may involve the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar to other sulfonamides, this compound likely inhibits enzymes involved in folate metabolism.
  • Apoptosis Induction : The tetrahydroquinoline structure may interact with cellular signaling pathways leading to programmed cell death.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry evaluated the efficacy of various sulfonamide derivatives against resistant bacterial strains and highlighted the promising results obtained with compounds similar to this compound .

Another research article focused on the anticancer effects of tetrahydroquinoline derivatives and reported that modifications at the sulfonamide position significantly enhanced cytotoxicity against breast cancer cells .

Q & A

Basic: What are the recommended strategies for optimizing the synthesis of this compound?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the tetrahydroquinoline core followed by sulfonylation and coupling reactions. Key steps include:

  • Sulfonylation of the tetrahydroquinoline amine group using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the fluorinated sulfonyl moiety .
  • Nucleophilic substitution at the 6-position of the tetrahydroquinoline core with 3,4-dimethylbenzenesulfonamide, requiring anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Optimization Tips:

  • Monitor reaction progress using TLC or HPLC to minimize side products.
  • Adjust stoichiometry of sulfonylating agents to avoid over-sulfonylation .

Basic: How to characterize the compound’s purity and structural integrity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

Technique Purpose Key Observations
HPLC Purity assessmentRetention time matching against standards; ≥98% purity threshold
NMR (¹H/¹³C) Structural confirmationPeaks for fluorobenzenesulfonyl (δ 7.8–8.1 ppm), tetrahydroquinoline protons (δ 1.5–3.0 ppm), and dimethylbenzene (δ 2.2–2.5 ppm)
Mass Spectrometry Molecular weight verification[M+H]⁺ peak at m/z 440.5 (C23H21FN2O4S)
X-ray Crystallography Absolute configurationResolves stereochemistry of the tetrahydroquinoline ring .

Advanced: How to investigate its biological targets and mechanisms of action?

Answer:

  • Target Identification:
    • Use molecular docking to predict interactions with nuclear receptors (e.g., RORγ, where sulfonamide derivatives are known inverse agonists) .
    • Perform competitive binding assays using fluorescently labeled ligands (e.g., SR1078 for RORγ) to measure IC₅₀ values .
  • Mechanistic Studies:
    • Enzyme inhibition assays (e.g., cytochrome P450 isoforms) to assess metabolic stability .
    • Transcriptomic profiling (RNA-seq) in cell lines to identify downstream pathways affected by treatment .

Key Considerations:

  • Validate docking predictions with site-directed mutagenesis of receptor binding pockets .
  • Cross-reference activity data with structurally analogous compounds (e.g., SR1555 or ML209) to infer shared targets .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized Assay Protocols:
    • Use identical cell lines (e.g., HEK293T for RORγ luciferase reporter assays) and control compounds .
    • Validate compound solubility and stability in assay buffers via LC-MS .
  • Meta-Analysis:
    • Compare IC₅₀ values across studies while accounting for differences in protein expression levels or incubation times .
    • Re-evaluate inactive derivatives for off-target effects using proteome-wide affinity profiling .

Example:
A reported lack of RORγ inhibition could stem from improper storage (hydrolysis of sulfonamide groups) or inactive metabolites .

Advanced: What computational methods are suitable for structure-activity relationship (SAR) studies?

Answer:

  • Quantum Mechanics (QM) Calculations:
    • Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing receptor binding .
  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-receptor complexes (e.g., RORγ ligand-binding domain) to assess conformational stability over 100-ns trajectories .
  • QSAR Modeling:
    • Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .

Validation:

  • Synthesize top-ranked virtual derivatives and test in vitro (e.g., IC₅₀ shifts ≥10-fold confirm predictive accuracy) .

Basic: How to assess solubility and bioavailability for in vivo studies?

Answer:

  • Solubility:
    • Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification .
    • Modify formulations with co-solvents (e.g., DMSO/PEG400) if solubility is <10 µM .
  • Bioavailability:
    • Conduct Caco-2 permeability assays to predict intestinal absorption .
    • Measure plasma pharmacokinetics (AUC, Cₘₐₓ) in rodent models after oral/intravenous administration .

Advanced: What strategies design derivatives with improved potency and selectivity?

Answer:

  • Core Modifications:
    • Introduce electron-withdrawing groups (e.g., -CF₃) to the benzene ring to enhance receptor affinity .
    • Replace the tetrahydroquinoline core with bicyclic systems (e.g., dihydroquinoxaline) to reduce metabolic oxidation .
  • Sulfonamide Optimization:
    • Test bulkier substituents (e.g., 3,5-dimethyl) to exploit hydrophobic pockets in target receptors .
    • Use click chemistry to append fluorescent tags for cellular tracking .

Validation:

  • Compare in vitro IC₅₀ values and in vivo efficacy in disease models (e.g., autoimmune or cancer xenografts) .

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